molecular formula C19H18BrNO4 B11063937 3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B11063937
M. Wt: 404.3 g/mol
InChI Key: QICWDMGKENTCIJ-UHFFFAOYSA-N
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Description

3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound that features a bromine atom, a butanoyl group, and a benzodioxin moiety

Preparation Methods

The synthesis of 3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo several types of chemical reactions:

Common reagents used in these reactions include lithium hydride, N,N-dimethylformamide, and various alkyl or aralkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide include other benzodioxin derivatives and brominated aromatic compounds. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

InChI

InChI=1S/C19H18BrNO4/c1-2-4-16(22)14-10-17-18(25-8-7-24-17)11-15(14)21-19(23)12-5-3-6-13(20)9-12/h3,5-6,9-11H,2,4,7-8H2,1H3,(H,21,23)

InChI Key

QICWDMGKENTCIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Br)OCCO2

Origin of Product

United States

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